Cas no 1003048-68-7 (7-(trifluoromethyl)indan-1-one)

7-(trifluoromethyl)indan-1-one Chemical and Physical Properties
Names and Identifiers
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- 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- 7-(Trifluoromethyl)-1-indanone
- 7-(trifluoromethyl)-2,3-dihydroinden-1-one
- 7-trifluoromethyl-indan-1-one
- AG-I-02993
- AK134158
- CTK3J8751
- KB-45991
- SBB068218
- SureCN3827464
- 7-(trifluoromethyl)indan-1-one
- MFCD11040251
- SCHEMBL3827464
- 1003048-68-7
- RHHGHWBHOQXKNZ-UHFFFAOYSA-N
- AKOS015853089
- DS-4751
- CS-0101629
- DTXSID90628095
- 7-(trifluormethyl)-2,3-dihydro-1H-inden-1-one
- Y10794
- 1H-Inden-1-one, 2,3-dihydro-7-(trifluoromethyl)-
-
- MDL: MFCD11040251
- Inchi: InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2
- InChI Key: RHHGHWBHOQXKNZ-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=C1)C(F)(F)F)C(=O)CC2
Computed Properties
- Exact Mass: 200.04489933g/mol
- Monoisotopic Mass: 200.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
7-(trifluoromethyl)indan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81270-250mg |
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one |
1003048-68-7 | 95% | 250mg |
¥587.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81270-100mg |
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one |
1003048-68-7 | 95% | 100mg |
¥313.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL636-50mg |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95+% | 50mg |
622.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL636-250mg |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95+% | 250mg |
2440CNY | 2021-05-08 | |
abcr | AB489384-250mg |
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one; . |
1003048-68-7 | 250mg |
€187.70 | 2024-04-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4059-500mg |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95% | 500mg |
¥1286.0 | 2024-04-26 | |
A2B Chem LLC | AA01822-250mg |
7-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-one |
1003048-68-7 | 95% | 250mg |
$61.00 | 2024-04-20 | |
A2B Chem LLC | AA01822-1g |
7-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-one |
1003048-68-7 | 95% | 1g |
$171.00 | 2024-04-20 | |
Aaron | AR000296-250mg |
1H-Inden-1-one, 2,3-dihydro-7-(trifluoromethyl)- |
1003048-68-7 | 98% | 250mg |
$81.00 | 2025-01-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4059-1g |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95% | 1g |
¥1932.0 | 2024-04-26 |
7-(trifluoromethyl)indan-1-one Related Literature
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
Additional information on 7-(trifluoromethyl)indan-1-one
7-(Trifluoromethyl)indan-1-one (CAS No. 1003048-68-7): Properties, Applications, and Market Insights
7-(Trifluoromethyl)indan-1-one (CAS No. 1003048-68-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated indanone derivative is characterized by the presence of a trifluoromethyl group at the 7-position of the indanone scaffold, which imparts distinct physicochemical properties and enhances its potential for various applications.
The molecular structure of 7-(trifluoromethyl)indan-1-one combines the aromatic stability of the indanone core with the electron-withdrawing effects of the CF3 group, making it particularly valuable in medicinal chemistry. Researchers have explored this compound as a key intermediate in the synthesis of bioactive molecules, especially those targeting neurological disorders and metabolic diseases. The trifluoromethyl indanone moiety has shown promise in drug discovery programs due to its ability to improve metabolic stability and membrane permeability of potential drug candidates.
From a synthetic chemistry perspective, 7-(trifluoromethyl)indan-1-one serves as a versatile building block for various transformations. Its ketone functionality allows for diverse chemical modifications, while the aromatic trifluoromethyl group provides opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Recent publications have highlighted its use in constructing complex molecular architectures for material science applications.
The growing interest in fluorinated organic compounds has significantly increased the demand for 7-(trifluoromethyl)indan-1-one in recent years. Market analysis indicates steady growth in its applications, particularly in the development of novel pharmaceutical ingredients and specialty chemicals. Researchers frequently search for information about "synthesis of 7-(trifluoromethyl)indan-1-one" and "applications of trifluoromethyl indanone derivatives," reflecting the compound's importance in contemporary chemical research.
In pharmaceutical applications, the 7-(trifluoromethyl)indan-1-one scaffold has shown potential in the design of enzyme inhibitors and receptor modulators. Its structural features make it particularly interesting for developing compounds that interact with central nervous system targets. The presence of the trifluoromethyl group often enhances binding affinity and selectivity, addressing common challenges in drug development such as metabolic stability and bioavailability.
Material scientists have also explored 7-(trifluoromethyl)indan-1-one as a precursor for advanced functional materials. The electron-deficient nature of the trifluoromethylated aromatic system makes it suitable for creating novel organic semiconductors and liquid crystal materials. These applications benefit from the compound's ability to modify electronic properties and intermolecular interactions in material systems.
Analytical characterization of 7-(trifluoromethyl)indan-1-one typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The 19F NMR signal of the trifluoromethyl group serves as a distinctive marker for compound identification and purity assessment. Researchers often inquire about "spectroscopic data for 7-(trifluoromethyl)indan-1-one" and "crystallographic properties of fluorinated indanones," highlighting the need for comprehensive analytical data.
The safety profile and handling considerations for 7-(trifluoromethyl)indan-1-one follow standard laboratory practices for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended when handling this material. Environmental scientists have shown interest in studying the "biodegradation of trifluoromethyl aromatic compounds" to assess their ecological impact.
Recent advances in synthetic methodology have improved access to 7-(trifluoromethyl)indan-1-one and its derivatives. Modern approaches often employ catalytic systems for introducing the trifluoromethyl group or constructing the indanone core. These developments have addressed previous challenges in "regioselective trifluoromethylation of indanones" and have expanded the compound's utility in diverse research applications.
Looking forward, 7-(trifluoromethyl)indan-1-one is expected to maintain its importance in chemical research and development. Emerging applications in areas such as fluorescent probes, photovoltaic materials, and bioactive compound libraries continue to drive interest in this versatile building block. The compound's unique combination of structural features ensures its ongoing relevance in addressing contemporary challenges in medicinal chemistry and materials science.
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